molecular formula C13H9BrN2O B7672936 4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile

4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile

Cat. No.: B7672936
M. Wt: 289.13 g/mol
InChI Key: QLIRQBGQQBNBLM-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile is an organic compound with the molecular formula C13H9BrN2O It is a derivative of benzonitrile, featuring a brominated pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile typically involves the bromination of a pyridinyl precursor followed by a coupling reaction with benzonitrile. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to introduce the pyridinyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated pyridinyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The brominated pyridinyl group may play a key role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile is unique due to the presence of both a brominated pyridinyl group and a benzonitrile moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-[(5-bromo-2-oxopyridin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-12-5-6-13(17)16(9-12)8-11-3-1-10(7-15)2-4-11/h1-6,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIRQBGQQBNBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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